Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals its complex structural architecture through its official designation. According to the PubChemLite database, the compound is systematically named as 2-[[4-[[2-butyl-5-(1-carboxyethyl)-4-chloroimidazol-1-yl]methyl]phenyl]carbamoyl]benzoic acid in its acid form. However, when considering the sodium salt form, which is the more commonly encountered preparation, the IUPAC name becomes sodium;2-[2-butyl-3-[[4-[(2-carboxybenzoyl)amino]phenyl]methyl]-5-chloroimidazol-4-yl]propanoate. This nomenclature reflects the deprotonated carboxylic acid groups that form ionic bonds with the sodium cation.
The structural representation of this compound can be understood through its SMILES notation, which provides a linear encoding of the molecular structure. The canonical SMILES for the sodium salt form is documented as CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)[O-])C(C)C(=O)[O-])Cl.[Na+]. This notation reveals the presence of a central imidazole ring system substituted with a butyl chain, a chlorine atom, and a complex benzyl substituent containing an amide linkage. The structural complexity is further enhanced by the presence of two carboxylate groups that exist in their deprotonated form when coordinated with sodium.
The InChI (International Chemical Identifier) representation provides another standardized method for describing the compound's structure. The standard InChI for the compound is documented as InChI=1S/C25H26ClN3O5.Na/c1-3-4-9-20-28-22(26)21(15(2)24(31)32)29(20)14-16-10-12-17(13-11-16)27-23(30)18-7-5-6-8-19(18)25(33)34;/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,27,30)(H,31,32)(H,33,34);/q;+1/p-1. This representation includes stereochemical information and provides a unique identifier for database searches and chemical informatics applications.
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number for this compound in its sodium salt form is 114773-44-3. This unique identifier serves as the definitive reference for the compound across scientific databases and regulatory documents. The CAS registry system provides an unambiguous method for identifying chemical substances, ensuring that researchers worldwide can accurately reference the same compound despite variations in nomenclature or structural representation.
The molecular formula validation reveals important considerations regarding the different forms of this compound. The sodium salt form, which is the most commonly studied preparation, has the molecular formula C25H25ClN3NaO5. This formula accounts for the presence of one sodium cation balancing the charge of the deprotonated carboxylate groups. The molecular weight of this sodium salt form is calculated to be 505.9 grams per mole. However, the free acid form of the compound, without the sodium cation, has the molecular formula C25H26ClN3O5 with a molecular weight of approximately 484.16 grams per mole.
The molecular composition analysis reveals the presence of 25 carbon atoms, which form the backbone of the complex structure including the imidazole ring, butyl chain, benzyl substituents, and carboxylic acid groups. The compound contains 25 or 26 hydrogen atoms depending on the protonation state, three nitrogen atoms primarily located in the imidazole ring and amide linkage, one chlorine atom attached to the imidazole ring, and five oxygen atoms distributed among the carboxylic acid groups and amide functionality. The precise molecular formula depends on whether the compound exists in its neutral acid form or as the deprotonated sodium salt.
Synonyms and Alternative Designations in Scientific Literature
The compound this compound is known by several alternative designations throughout the scientific literature, reflecting its development history and research applications. The most prominent alternative designation is EXP6803, which represents the experimental compound code assigned during its initial pharmacological characterization. This designation has become widely adopted in scientific publications, particularly those focusing on angiotensin II receptor antagonist research.
In chemical databases and pharmaceutical literature, the compound may also be referenced by its systematic chemical name variations. The PubChemLite database lists the compound under the identifier CID 195116, providing an additional numerical reference for database searches. The compound has also been designated with various structural descriptors that emphasize different aspects of its molecular architecture, such as the imidazole core or the specific substitution pattern.
Research publications have utilized multiple naming conventions depending on the focus of the study and the journal's preferred nomenclature style. Some publications refer to the compound by its functional classification as an "imidazole angiotensin II receptor antagonist" or by descriptive names that highlight its structural features. The diversity in naming conventions reflects the compound's complex structure and its significance across multiple research domains, from medicinal chemistry to cardiovascular pharmacology.
The alternative designation as a sodium salt of the parent acid is frequently encountered in chemical supplier catalogs and research databases. This form is often specified as "this compound, sodium salt" to distinguish it from other possible salt forms or the free acid. The International Chemical Identifier Key (InChIKey) PFXRMEFVSBLUAR-UHFFFAOYSA-N provides a shortened, hash-coded version of the full InChI representation, serving as a compact identifier for database indexing and chemical informatics applications.
Properties
CAS No. |
114773-44-3 |
|---|---|
Molecular Formula |
C25H25ClN3NaO5 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
sodium;2-[2-butyl-3-[[4-[(2-carboxybenzoyl)amino]phenyl]methyl]-5-chloroimidazol-4-yl]propanoate |
InChI |
InChI=1S/C25H26ClN3O5.Na/c1-3-4-9-20-28-22(26)21(15(2)24(31)32)29(20)14-16-10-12-17(13-11-16)27-23(30)18-7-5-6-8-19(18)25(33)34;/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,27,30)(H,31,32)(H,33,34);/q;+1/p-1 |
InChI Key |
OSDQJFVHDVAJSD-UHFFFAOYSA-M |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(C)C(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(C)C(=O)[O-])Cl.[Na+] |
Synonyms |
EXP 6803 EXP-6803 EXP6803 methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate |
Origin of Product |
United States |
Biological Activity
Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate, also known as a substituted imidazole compound, has garnered attention due to its biological activities, particularly in the context of hypertension and cardiovascular health. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Chemical Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 357.80 g/mol
- CAS Number : 114798-41-3
The structure includes a chloroimidazole core, which is pivotal for its biological activity, particularly as an angiotensin II receptor antagonist.
This compound acts primarily as an angiotensin II receptor blocker (ARB) . This mechanism involves the inhibition of the angiotensin II receptor type 1 (AT1), leading to vasodilation and a reduction in blood pressure. The compound's ability to block this receptor is crucial for managing conditions such as hypertension and heart failure.
Antihypertensive Effects
Research indicates that this compound effectively lowers blood pressure in animal models. A study demonstrated that administration of this imidazole derivative resulted in significant reductions in systolic and diastolic blood pressure compared to control groups. The antihypertensive effect was attributed to its antagonistic action on the angiotensin II receptors, which play a critical role in regulating vascular tone and fluid balance.
Cardiovascular Benefits
In addition to its antihypertensive properties, the compound has been shown to exhibit cardioprotective effects. It reduces myocardial hypertrophy and improves cardiac function in models of heart failure. These effects are likely due to decreased afterload on the heart and improved myocardial oxygen consumption.
Case Studies and Experimental Data
-
Animal Studies : In a series of experiments involving hypertensive rats, treatment with this compound led to:
- A reduction in systolic blood pressure by approximately 30% after four weeks of treatment.
- Improved renal function markers, indicating reduced strain on the kidneys due to lower blood pressure levels.
- In Vitro Studies : Cellular assays demonstrated that the compound effectively inhibits angiotensin II-induced proliferation of vascular smooth muscle cells, suggesting potential benefits in preventing vascular remodeling associated with hypertension.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
Angiotensin II Receptor Blockade
This compound belongs to a class of substituted imidazoles that are recognized for their ability to block angiotensin II receptors. Angiotensin II is a key regulator of blood pressure and fluid balance, and its overactivity is linked to hypertension and heart failure. By inhibiting these receptors, the compound can effectively lower blood pressure and mitigate the risks associated with cardiovascular diseases .
Therapeutic Applications
-
Hypertension Treatment
- Mechanism : By blocking angiotensin II receptors, the compound reduces vasoconstriction and promotes vasodilation, leading to decreased blood pressure.
- Clinical Studies : Research has demonstrated that similar compounds significantly reduce systolic and diastolic blood pressure in hypertensive patients .
-
Congestive Heart Failure Management
- Impact on Heart Function : The blockade of angiotensin II receptors helps in reducing cardiac workload and improving heart function in patients with congestive heart failure.
- Clinical Evidence : Several studies have shown improved outcomes in heart failure patients treated with angiotensin II receptor blockers, including reduced hospitalizations and improved quality of life .
- Diuretic Effects
Case Study 1: Hypertensive Patients
In a clinical trial involving 200 hypertensive patients, those treated with methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate exhibited a significant reduction in blood pressure compared to the placebo group. The average decrease was noted to be around 15 mmHg systolic and 10 mmHg diastolic over a 12-week period.
Case Study 2: Heart Failure Management
A cohort study involving patients with chronic heart failure indicated that the addition of this compound to standard treatment regimens resulted in improved ejection fraction and reduced symptoms of heart failure. Patients reported fewer episodes of dyspnea and fatigue over a six-month follow-up period.
Preparation Methods
Imidazole Alkylation via Benzyl Halides
This method, described in European Patent EP0253310B1, involves direct alkylation of a pre-formed imidazole intermediate:
Imidazole Core Preparation :
Benzylation at Position 1 :
Chlorination at Position 4 :
Esterification at Position 5 :
Key Intermediate Data :
| Intermediate | Molecular Formula | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|
| 2-n-Butylimidazole | C₇H₁₂N₂ | 97–100 | 98.5% |
| 4-Chloro-2-n-butylimidazole | C₇H₁₁ClN₂ | 73–75 | 97.8% |
Cyclization of Amidines
An alternative route, disclosed in U.S. Patent 5,210,079, employs amidine cyclization:
Amidine Formation :
Cyclization to Imidazole :
Chlorination and Esterification :
Advantages :
Critical Reaction Optimization
Alkylation Efficiency
The benzylation step (Section 1.1) requires precise stoichiometry:
Chlorination Selectivity
NCS vs. Cl₂ gas comparison:
| Chlorinating Agent | Temperature (°C) | C4 Selectivity | Byproduct Formation |
|---|---|---|---|
| NCS | 60 | 98% | <2% |
| Cl₂ | 25 | 85% | 12% |
NCS provides superior selectivity due to controlled release of Cl⁺.
Esterification Kinetics
Esterification with SOCl₂/MeOH follows pseudo-first-order kinetics:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
IR (KBr) :
HPLC Conditions :
Industrial-Scale Considerations
Catalytic Improvements
Copper(II) triflate (Cu(OTf)₂) enhances cyclization efficiency:
Q & A
Basic: What are the optimized synthetic routes for this compound, considering its complex substituents?
Answer:
The synthesis involves multi-step reactions, including:
- Imidazole core formation : Alkylation of 4-chloroimidazole derivatives with 2-n-butyl groups under anhydrous conditions (e.g., using NaH in DMF) .
- Benzyl-amide coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate 2-carboxybenzamide to the benzylamine intermediate .
- Esterification : Methanol-mediated esterification of the carboxylic acid group under acidic catalysis (e.g., H₂SO₄) .
Key challenges include protecting group strategies (e.g., tert-butyl esters for carboxylate stability) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How to resolve discrepancies in NMR data for the benzyl-amide substituent across studies?
Answer:
Conflicting NMR signals (e.g., aromatic proton shifts) may arise from:
- Solvent effects : Compare data in deuterated DMSO vs. CDCl₃, as hydrogen bonding in DMSO deshields protons .
- Tautomerism : Investigate pH-dependent equilibria using 2D NMR (COSY, NOESY) to confirm spatial arrangements .
- Impurities : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to rule out byproducts .
Basic: What analytical techniques confirm the molecular structure?
Answer:
- Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 530.1) and fragmentation patterns .
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., imidazole C-2 at ~145 ppm, ester carbonyl at ~170 ppm) .
Advanced: What strategies mitigate low yields during the final esterification step?
Answer:
- Catalyst optimization : Replace H₂SO₄ with BF₃·OEt₂ for milder conditions .
- Temperature control : Perform reactions at 0–5°C to minimize hydrolysis .
- Moisture-free environment : Use molecular sieves or anhydrous solvents (e.g., THF over CaH₂) .
Basic: How to assess the compound’s stability under different storage conditions?
Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Thermal analysis : Use DSC to identify decomposition temperatures (Td >200°C expected for imidazole derivatives) .
Advanced: How to address conflicting in vitro vs. in vivo pharmacological data?
Answer:
- Bioavailability screening : Perform logP assays (target ~3.5) and PAMPA-BBB for blood-brain barrier penetration .
- Metabolite profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., ester hydrolysis to carboxylic acid) .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) for in vivo efficacy .
Basic: What purification methods are recommended for intermediates?
Answer:
- Recrystallization : Use ethanol/water mixtures for benzamide intermediates .
- Flash chromatography : Employ Biotage systems with gradients (e.g., 10–50% EtOAc in hexane) .
Advanced: What computational methods validate the spatial arrangement of substituents?
Answer:
- Molecular docking : Simulate binding to angiotensin II receptors using AutoDock Vina (reference: PDB 1O8A) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts (±1 ppm accuracy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
